molecular formula C9H10O2 B13296379 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13296379
M. Wt: 150.17 g/mol
InChI Key: UGJFJUZAJVOMPI-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative featuring a furan-3-ylmethyl substituent. The compound combines the inherent strain of the cyclopropane ring with the electron-rich aromaticity of the furan moiety, making it a unique candidate for studies in organic synthesis and medicinal chemistry. For instance, cyclopropane-carbaldehyde derivatives are often utilized as intermediates in pharmaceuticals and agrochemicals due to their strained ring systems and functional versatility .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

1-(furan-3-ylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H10O2/c10-7-9(2-3-9)5-8-1-4-11-6-8/h1,4,6-7H,2-3,5H2

InChI Key

UGJFJUZAJVOMPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=COC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of furan derivatives. One common method is the reaction of furan-3-carbaldehyde with diazomethane in the presence of a catalyst to form the cyclopropane ring. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as rhodium or copper complexes are often employed to facilitate the cyclopropanation process .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products Formed:

Scientific Research Applications

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the function of target proteins and pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, emphasizing substituent variations and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Properties Price/Availability
1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde Not available Not available Furan-3-ylmethyl High ring strain, electrophilic aldehyde group Not listed
3,6-Dimethoxypyridine-2-carbaldehyde C₈H₉NO₃ 167.16 g/mol Dimethoxy-pyridine Enhanced solubility, planar aromatic system G1
2-Ethyl-4-fluorobenzaldehyde C₉H₉FO 152.17 g/mol Ethyl-fluorobenzene Lipophilic, halogen-enhanced stability Not listed
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde C₅H₈OS 116.18 g/mol Methylsulfanyl Sulfur-induced nucleophilicity, moderate stability Available (4 suppliers)
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde C₁₀H₁₆O₂ 168.23 g/mol Hydroxypropyl-methylcyclopentane Reduced ring strain, hydroxyl group for H-bonding Discontinued

Notes:

  • The furan substituent in the target compound contrasts with sulfur-containing analogs (e.g., methylsulfanyl group), which exhibit distinct electronic profiles due to sulfur’s polarizability .
  • Cyclopentane-based aldehydes (e.g., 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde) lack the high ring strain of cyclopropane derivatives, resulting in lower reactivity but improved thermal stability .

Stability and Commercial Viability

  • Cyclopropane derivatives are often costlier (e.g., G9 pricing tier for related compounds in ) due to challenging syntheses involving ring-straining techniques .
  • Sulfur-containing analogs (e.g., 1-(Methylsulfanyl)cyclopropane-1-carbaldehyde) are more commercially accessible (4 suppliers) but may require specialized handling due to sulfur’s odor and toxicity .

Research Findings

Synthetic Utility : Cyclopropane-carbaldehydes with aromatic substituents (e.g., furan) show promise in asymmetric catalysis, achieving enantiomeric excesses >90% in aldol reactions .

Thermal Stability : Cyclopropane derivatives degrade at lower temperatures (~150°C) compared to cyclopentane analogs (~200°C), as observed in thermogravimetric analyses .

Biological Activity : Pyridine- and benzaldehyde-based analogs demonstrate antimicrobial activity (MIC: 2–8 µg/mL), whereas sulfur-containing derivatives show weaker efficacy, likely due to reduced membrane permeability .

Biological Activity

1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a furan moiety and an aldehyde group, which may contribute to its reactivity and biological properties. The unique structure allows for interactions with various biological targets, influencing cellular processes.

Antioxidant Properties

Furan-containing compounds have been noted for their antioxidant capabilities. Studies indicate that derivatives of furan can scavenge free radicals, thereby mitigating oxidative stress, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity is primarily attributed to the ability of these compounds to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Research has shown that furan derivatives can modulate inflammatory pathways. They exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for conditions characterized by chronic inflammation .

Neuroprotective Effects

The neuroprotective potential of furan derivatives has been explored extensively. These compounds may enhance neuronal survival and promote neurogenesis, which is vital for recovery from neurodegenerative conditions. Their interaction with neurotransmitter systems also supports synaptic function and neurotransmission .

The mechanisms underlying the biological activities of 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde involve:

  • Scavenging Free Radicals : By donating electrons or hydrogen atoms, the compound neutralizes free radicals.
  • Inhibition of Inflammatory Mediators : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
  • Modulation of Neurotransmitter Systems : The compound's interaction with neurotransmitter receptors can enhance synaptic plasticity and neuronal communication.

Research Findings

Several studies have investigated the biological activity of furan derivatives, including 1-(Furan-3-ylmethyl)cyclopropane-1-carbaldehyde. Key findings include:

  • Neuroprotective Activity : In vitro studies demonstrated that furan derivatives protect neuronal cells from apoptosis induced by oxidative stress .
  • Cytotoxicity Against Cancer Cells : Furan-containing compounds have shown selective cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Case Studies

StudyCompoundBiological EffectMethodology
Furan DerivativeAntioxidant ActivityIn vitro assays measuring DPPH radical scavenging
Furan DerivativeCytotoxicity in Cancer CellsMTT assay on HCT116 cell line
DUBTACProtein StabilizationChemoproteomics approach

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